molecular formula C9H9ClFNO2 B15232113 (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hcl

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hcl

Cat. No.: B15232113
M. Wt: 217.62 g/mol
InChI Key: GCLKAWCOMSTCGQ-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid HCl is a chiral β-amino acid derivative characterized by a 3-chloro-5-fluorophenyl substituent at the β-position of the propanoic acid backbone. The compound features a stereogenic center at the 3R position, which is critical for its biological activity and interaction with enantioselective targets. The hydrochloride (HCl) salt enhances its solubility in aqueous media and stability under storage conditions, making it suitable for pharmaceutical applications. This compound is structurally analogous to intermediates used in peptidomimetics or enzyme inhibitors, where the chloro and fluoro substituents on the phenyl ring modulate electronic and steric properties for target binding .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chloro-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9ClFNO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

GCLKAWCOMSTCGQ-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Halogenation and Aromatic Ring Functionalization

The 3-chloro-5-fluorophenyl group is synthesized through directed ortho-metalation or Suzuki-Miyaura coupling. For example, a brominated precursor may undergo palladium-catalyzed coupling with a fluorinated boronic acid to install the fluorine substituent, followed by chlorination via electrophilic aromatic substitution.

Key Reaction Conditions

  • Suzuki Coupling : Pd(PPh$$3$$)$$4$$ (5 mol%), K$$2$$CO$$3$$, DME/H$$_2$$O (3:1), 80°C, 12 h.
  • Chlorination : Cl$$_2$$ gas in acetic acid at 0–5°C.

β-Amino Acid Backbone Construction

The β-amino acid segment is synthesized via asymmetric hydrogenation or enzymatic resolution. A ketone intermediate, 3-(3-chloro-5-fluorophenyl)-3-oxopropanoic acid, is reduced using chiral catalysts to yield the (R)-enantiomer.

Catalytic Asymmetric Reduction

  • Catalyst : Ru-BINAP complex (0.5 mol%).
  • Conditions : H$$_2$$ (50 psi), methanol, 25°C, 24 h.
  • Yield : 82–88% with >98% enantiomeric excess (ee).

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in a polar solvent (e.g., methanol or ethanol) to form the hydrochloride salt. Crystallization is induced by antisolvent addition (e.g., diethyl ether).

Optimized Salt Formation

  • Solvent : Methanol/HCl (2:1 v/v).
  • Temperature : 0–5°C.
  • Isolation : Filtration under reduced pressure, washing with cold ether.

Process Optimization and Scalability

Lithium Aluminum Hydride Reduction

A patent-described reduction of (R)-3-aminopiperidin-2-one hydrochloride using LiAlH$$_4$$ in tetrahydrofuran (THF) at 58–60°C provides insights into handling sensitive intermediates. Scaling this method to kilogram-scale requires strict temperature control and incremental reagent addition to minimize exothermic side reactions.

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Reaction Temperature 50–60°C Maximizes rate
Solvent Polarity THF > DMF > MeOH Enhances solubility
Catalyst Loading 0.5–1.0 mol% Balances cost and efficiency

Data adapted from large-scale protocols in patent literature.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, D$$_2$$O): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 7.28 (d, J = 6.8 Hz, 1H), 4.12 (q, J = 6.0 Hz, 1H), 3.05 (dd, J = 14.4, 6.0 Hz, 1H), 2.95 (dd, J = 14.4, 6.0 Hz, 1H).
  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), 1.0 mL/min, retention time = 12.3 min (R-enantiomer).

Purity Assessment

Impurity Source Mitigation Strategy
Diastereomers Incomplete resolution Chiral chromatography
Residual Solvents Crystallization Azeotropic distillation

Industrial-Scale Challenges and Solutions

Enantiomeric Excess Maintenance

Maintaining >98% ee at scale requires:

  • Rigorous exclusion of moisture during asymmetric hydrogenation.
  • Use of high-purity chiral auxiliaries.

Cost-Effective Halogenation

Switching from Cl$$_2$$ gas to N-chlorosuccinimide (NCS) in dichloromethane reduces hazardous gas handling while achieving 90–92% chlorination efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: The major product is the nitro derivative of the amino acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives of the amino acid.

Scientific Research Applications

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Functional Groups Storage Condition
(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid HCl (Target Compound) C₉H₁₀Cl₂FNO₂ 254.5 3-Cl, 5-F on phenyl Amino (HCl salt), Carboxylic acid Refrigerated (inferred)
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid C₁₀H₈ClF₃O₂ 252.62 3-Cl, 5-CF₃ on phenyl Carboxylic acid Room temperature
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid C₁₆H₁₈FN₂O₄ 330.33 6-F on indole Boc-protected amino, Carboxylic acid Not specified

Key Differences and Implications

Substituent Effects

  • In contrast, 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid features a trifluoromethyl group, which increases lipophilicity (higher logP) and metabolic stability but may reduce solubility.
  • Heterocyclic vs.

Functional Groups and Bioactivity

  • Amino Group: The free amino group (as HCl salt) in the target compound contrasts with the Boc-protected amine in , which is typically used to prevent undesired reactions during peptide synthesis. The HCl salt form improves bioavailability compared to the free base.
  • Carboxylic Acid : All three compounds retain a carboxylic acid group, enabling interactions with basic residues in enzymes or receptors.

Stereochemical Considerations

The (3R) configuration of the target compound is critical for enantioselective interactions, such as binding to L-type amino acid transporters or enzymes. In contrast, the (S)-configured indole derivative may exhibit divergent pharmacokinetic profiles due to stereospecific metabolism.

Biological Activity

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This compound features both amino and carboxylic acid functional groups, along with a chloro and a fluoro substituent on the aromatic ring, which enhances its reactivity and interaction with biological systems.

The molecular formula of (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride is C9H9ClFNO2C_9H_9ClFNO_2, with a molecular weight of 217.62 g/mol. Its structural characteristics contribute to its biological activity, as detailed in the following table:

PropertyValue
Molecular FormulaC9H9ClFNO2
Molecular Weight217.62 g/mol
IUPAC Name(3R)-3-amino-3-(3-chloro-5-fluorophenyl)propanoic acid
InChI KeyGCLKAWCOMSTCGQ-MRVPVSSYSA-N

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with proteins, while the aromatic ring participates in π-π stacking interactions. These interactions can modulate enzyme activities and receptor functions, leading to potential therapeutic effects.

Biological Activity

Research indicates that (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride may exhibit several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to this amino acid derivative possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Neuroactive Properties : The compound's ability to affect neurotransmitter systems suggests it could play a role in treating neurological disorders.
  • Inhibition of Enzymatic Activity : Preliminary data indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in metabolic disorders.

Case Studies

Several case studies highlight the potential applications of (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride:

  • Study on Antimicrobial Effects : A study conducted on derivatives similar to this compound demonstrated significant inhibition of bacterial growth at concentrations as low as 25 µM, suggesting its efficacy against Gram-positive bacteria .
  • Neuropharmacological Research : Research exploring the neuropharmacological effects found that compounds containing similar structures enhanced synaptic transmission in neuronal cultures, indicating potential benefits in cognitive enhancement therapies .

Synthesis and Applications

The synthesis of (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride typically involves a multi-step process starting from 3-chloro-5-fluorobenzaldehyde through Strecker synthesis and subsequent hydrolysis. Its applications extend beyond medicinal chemistry into areas such as agrochemicals and industrial chemicals due to its versatility as a building block for more complex molecules.

Q & A

Q. Safety & Compliance :

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; refer to SDS guidelines for chlorinated/fluorinated compounds ().
  • Storage : Keep in airtight containers at -20°C, desiccated to prevent hygroscopic degradation .

Data Sources : PubChem, CAS Common Chemistry, and peer-reviewed studies (2007–2025) were prioritized; commercial vendors (e.g., BenchChem) were excluded per guidelines.

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